
H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is notable for its potential applications in various fields such as chemistry, biology, and medicine. The sequence includes both D- and L- forms of amino acids, which can influence its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2: can undergo various chemical reactions, including:
Oxidation: This reaction can affect amino acids like tryptophan and methionine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents for modifying amino acid side chains.
Major Products Formed
The major products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its stability and bioactivity. It can be used in drug development and as a diagnostic tool.
Industry: Utilized in the development of chiral separation technologies and as a standard in analytical methods.
Mechanism of Action
The mechanism of action of H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2 depends on its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, influencing various biological pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Gly-DL-Asp: A simpler dipeptide used in chiral separation technologies.
DL-Phe-DL-Trp: Another synthetic peptide with potential biological applications.
Uniqueness
H-DL-Asp-DL-Gln-Gly-DL-Phe-DL-Asn-DL-Ser-DL-Trp-Gly-NH2: is unique due to its specific sequence and the inclusion of both D- and L- forms of amino acids. This configuration can enhance its stability and bioactivity compared to peptides composed solely of L-amino acids.
Properties
Molecular Formula |
C40H52N12O13 |
|---|---|
Molecular Weight |
908.9 g/mol |
IUPAC Name |
3-amino-4-[[5-amino-1-[[2-[[1-[[4-amino-1-[[1-[[1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C40H52N12O13/c41-23(14-34(58)59)35(60)49-25(10-11-30(42)54)36(61)47-18-33(57)48-26(12-20-6-2-1-3-7-20)38(63)51-28(15-31(43)55)39(64)52-29(19-53)40(65)50-27(37(62)46-17-32(44)56)13-21-16-45-24-9-5-4-8-22(21)24/h1-9,16,23,25-29,45,53H,10-15,17-19,41H2,(H2,42,54)(H2,43,55)(H2,44,56)(H,46,62)(H,47,61)(H,48,57)(H,49,60)(H,50,65)(H,51,63)(H,52,64)(H,58,59) |
InChI Key |
BNIKMODLZSECHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


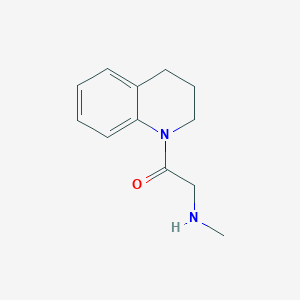
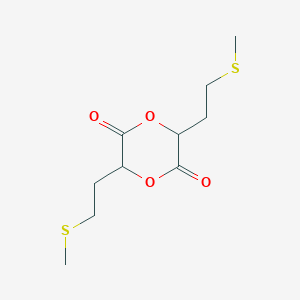
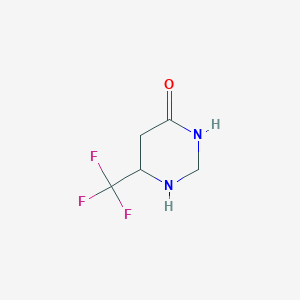

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)
![Methyl 2-[(2-amino-3-methylpentanoyl)amino]-3-methylbutanoate](/img/structure/B12108077.png)


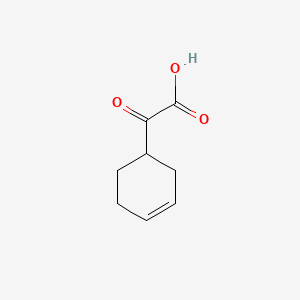



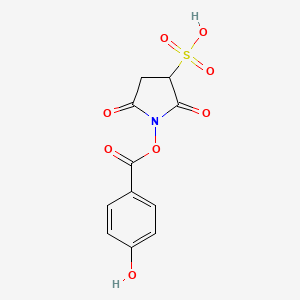
![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)
